Spectroscopic Characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran: An In-Depth Technical Guide
Spectroscopic Characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for the unambiguous structural elucidation of this compound. Detailed experimental protocols, data interpretation, and field-proven insights are provided to guide researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
6-Hydroxy-3-methyl-2,3-dihydrobenzofuran belongs to the dihydrobenzofuran class of heterocyclic compounds, which are prevalent in numerous natural products and pharmacologically active molecules. The precise characterization of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential applications. Spectroscopic methods offer a powerful, non-destructive means to probe the molecular architecture and ascertain the identity and purity of synthetic compounds. This guide will systematically detail the application of key spectroscopic techniques for the definitive characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular Structure of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran for ¹H NMR and 20-30 mg for ¹³C NMR.[1][2][3]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Data for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | m | 2H | Ar-H (H-5, H-7) |
| ~6.6 | d | 1H | Ar-H (H-4) |
| ~5.0 | s (broad) | 1H | Ar-OH |
| ~4.6 | dd | 1H | O-CH₂ (H-2a) |
| ~4.1 | dd | 1H | O-CH₂ (H-2b) |
| ~3.4 | m | 1H | CH-CH₃ (H-3) |
| ~1.3 | d | 3H | CH₃ |
Interpretation:
-
Aromatic Protons (δ 6.6-6.9): The three protons on the benzene ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl and dihydrofuran ring substituents. We expect a multiplet for H-5 and H-7, and a doublet for H-4.
-
Phenolic Proton (δ ~5.0): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. This peak will exchange with D₂O.
-
Dihydrofuran Ring Protons (δ 3.4-4.6):
-
The two protons at the C-2 position (O-CH₂) are diastereotopic and will appear as two separate signals, likely doublet of doublets, due to geminal and vicinal coupling.
-
The proton at the C-3 position (CH-CH₃) will be a multiplet due to coupling with the C-2 protons and the methyl group protons.
-
-
Methyl Protons (δ ~1.3): The methyl group protons will appear as a doublet due to coupling with the adjacent proton at C-3.
Caption: Key ¹H-¹H couplings in 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~155 | Quaternary | C-O (Aromatic) |
| ~145 | Quaternary | C-O (Aromatic) |
| ~128 | Quaternary | C-C (Aromatic) |
| ~115 | CH | Ar-CH |
| ~110 | CH | Ar-CH |
| ~98 | CH | Ar-CH |
| ~72 | CH₂ | O-CH₂ |
| ~35 | CH | CH-CH₃ |
| ~18 | CH₃ | CH₃ |
Interpretation:
-
Aromatic Carbons (δ 98-155): The six carbons of the benzene ring will appear in this region. The carbons attached to the oxygen atoms (C-6 and C-7a) will be the most downfield.
-
Dihydrofuran Ring Carbons (δ 35-72):
-
The carbon of the O-CH₂ group (C-2) will appear around 72 ppm.
-
The CH-CH₃ carbon (C-3) will be more upfield, around 35 ppm.
-
-
Methyl Carbon (δ ~18): The methyl carbon will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[5][6][7]
-
Sample Application: Place a small amount of the solid 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Bands for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3550-3200 | Strong, Broad | Phenolic O-H | Stretching |
| 3100-3000 | Medium | Aromatic C-H | Stretching |
| 2960-2850 | Medium | Aliphatic C-H | Stretching |
| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |
| 1250-1050 | Strong | C-O | Ether and Phenol Stretching |
Interpretation:
-
O-H Stretch (3550-3200 cm⁻¹): A strong and broad absorption band in this region is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[8][9][10]
-
C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring and methyl group are observed just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretches (1600-1450 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O Stretches (1250-1050 cm⁻¹): Strong absorptions in this region are expected for both the phenolic C-O and the ether C-O linkages in the dihydrofuran ring.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
Expected Molecular Ion: The molecular weight of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran (C₁₀H₁₂O₂) is 164.19 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 164.
Key Fragmentation Pathways:
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzofuran derivatives involve cleavages of the dihydrofuran ring and losses of small neutral molecules.[13][14][15]
Caption: Predicted key fragmentation pathways for 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran in EI-MS.
-
Loss of a Methyl Radical: A common fragmentation is the loss of the methyl group (•CH₃) from the C-3 position, leading to a fragment ion at m/z = 149.
-
Loss of an Ethyl Radical: Cleavage of the C2-C3 bond and subsequent rearrangement can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z = 135.
-
Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from fragment ions is also a possibility, for instance, from the m/z 149 fragment to give an ion at m/z = 121.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and comprehensive analytical toolkit for the unambiguous structural characterization of 6-Hydroxy-3-methyl-2,3-dihydrobenzofuran. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the identity, purity, and structure of this important heterocyclic compound, paving the way for its further investigation and application in various scientific disciplines.
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